molecular formula C13H27ClN2 B1493948 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 30131-20-5

3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B1493948
CAS No.: 30131-20-5
M. Wt: 246.82 g/mol
InChI Key: WVKYIDKTVUYYRS-UHFFFAOYSA-N
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Description

3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a useful research compound. Its molecular formula is C13H27ClN2 and its molecular weight is 246.82 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can subsequently affect metabolic pathways. Additionally, this compound may form complexes with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of receptor tyrosine kinases, which play a pivotal role in cell signaling . Changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis of macromolecules, and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution pattern of this compound can significantly impact its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its role in various cellular processes.

Properties

CAS No.

30131-20-5

Molecular Formula

C13H27ClN2

Molecular Weight

246.82 g/mol

IUPAC Name

3-methyl-1-(2-piperidin-4-ylethyl)piperidine;hydrochloride

InChI

InChI=1S/C13H26N2.ClH/c1-12-3-2-9-15(11-12)10-6-13-4-7-14-8-5-13;/h12-14H,2-11H2,1H3;1H

InChI Key

WVKYIDKTVUYYRS-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC2CCNCC2.Cl.Cl

Canonical SMILES

CC1CCCN(C1)CCC2CCNCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
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3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
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3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
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3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
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3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 6
3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride

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